L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

Catalog No.
S1525045
CAS No.
62595-14-6
M.F
C9H11NO3
M. Wt
185.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

CAS Number

62595-14-6

Product Name

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

IUPAC Name

(2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

185.21 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D

InChI Key

OUYCCCASQSFEME-FCDGGRDXSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Synonyms

(-)-α-Amino-p-hydroxyhydrocinnamic Acid-d4; Therigon-d4; p-Tyrosine-d4; (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4; (S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4; (S)-Tyrosine-d4; (S)-α-Amino-4-hydroxybenzenepropanoic Acid-d4; L-(-)-Tyrosin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[2H])O)[2H]

L-D4-Tyr is most likely an isotopically labeled version of L-Tyrosine, a naturally occurring amino acid. The "d4" indicates that four hydrogen atoms on the molecule have been replaced with deuterium (a heavier isotope of hydrogen). Isotopic labeling is a common technique in scientific research to track the fate and behavior of molecules in biological systems []. L-Tyrosine itself is an aromatic amino acid found in proteins and plays a role in various biological processes [].


Molecular Structure Analysis

L-D4-Tyr shares the same core structure as L-Tyrosine, with a central carbon atom bonded to an amino group (NH2), a carboxylic acid group (COOH), a hydrogen atom (H), and a side chain containing a benzene ring with a hydroxyl group (OH) attached at the para (4th) position. The key difference is that four specific hydrogen atoms (likely on the benzene ring) are replaced with deuterium (D) in L-D4-Tyr. This isotopic substitution doesn't significantly alter the overall structure but allows researchers to distinguish it from unlabeled L-Tyrosine using techniques like mass spectrometry [].


Chemical Reactions Analysis

Since L-D4-Tyr is an isotopically labeled version of L-Tyrosine, the chemical reactions it participates in would be similar to those of L-Tyrosine. Here are some relevant reactions for L-Tyrosine:

  • Protein synthesis: L-Tyrosine is one of the 20 building blocks used to create proteins. It reacts with other amino acids through peptide bond formation to form polypeptides, which then fold into functional proteins.
  • Neurotransmitter synthesis: L-Tyrosine serves as a precursor for the neurotransmitters dopamine and norepinephrine. These molecules play crucial roles in brain function, mood regulation, and movement.
  • Enzyme reactions: L-Tyrosine can be acted upon by various enzymes, leading to different products. For example, the enzyme tyrosinase can convert L-Tyrosine to L-DOPA, another important precursor molecule.

Isotopic Labeling and Applications in Research

Isotopic labeling with deuterium (a stable isotope of hydrogen) offers several advantages in scientific research. Deuterium has a mass slightly greater than hydrogen, allowing scientists to track the movement and fate of L-D4-Tyrosine within a biological system through techniques like mass spectrometry . This allows researchers to:

  • Study metabolic pathways: By measuring the incorporation of L-D4-Tyrosine into downstream metabolites, scientists can gain insights into the various pathways L-Tyrosine undergoes within an organism .
  • Investigate protein synthesis: L-D4-Tyrosine can be used to study the rate and efficiency of protein synthesis by following its incorporation into newly formed proteins .
  • Measure protein turnover: L-D4-Tyrosine allows researchers to measure the rate at which proteins are degraded and replaced within a cell .

XLogP3

-2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

Dates

Modify: 2023-08-15

Explore Compound Types